Fmoc-2,6-Difluoro-D-Homophe
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Overview
Description
Fmoc-2,6-Difluoro-D-Homophe is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a butanoic acid backbone with a difluorophenyl group and a fluorenylmethoxycarbonylamino group, making it a molecule of interest in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-2,6-Difluoro-D-Homophe typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the butanoic acid backbone: This can be achieved through a series of reactions, including alkylation and oxidation.
Introduction of the difluorophenyl group: This step often involves a halogenation reaction followed by a coupling reaction to attach the difluorophenyl group.
Attachment of the fluorenylmethoxycarbonylamino group: This step usually involves a protection-deprotection strategy, where the fluorenylmethoxycarbonyl group is introduced as a protecting group for the amino functionality.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure efficient and scalable synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butanoic acid moiety, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the difluorophenyl group or the fluorenylmethoxycarbonylamino group, potentially leading to the formation of simpler derivatives.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where halogen atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and various organometallic reagents are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce simpler amines or alcohols.
Scientific Research Applications
Fmoc-2,6-Difluoro-D-Homophe has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Fmoc-2,6-Difluoro-D-Homophe involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group and the fluorenylmethoxycarbonylamino group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
(2R)-4-(2,6-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid: This compound has a similar structure but with chlorine atoms instead of fluorine atoms.
(2R)-4-(2,6-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid: This compound has an extended carbon chain compared to the butanoic acid derivative.
Uniqueness: The presence of the difluorophenyl group in Fmoc-2,6-Difluoro-D-Homophe imparts unique chemical properties, such as increased electronegativity and potential for specific interactions with molecular targets. This makes it distinct from similar compounds with different substituents or carbon chain lengths.
Properties
IUPAC Name |
(2R)-4-(2,6-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F2NO4/c26-21-10-5-11-22(27)19(21)12-13-23(24(29)30)28-25(31)32-14-20-17-8-3-1-6-15(17)16-7-2-4-9-18(16)20/h1-11,20,23H,12-14H2,(H,28,31)(H,29,30)/t23-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPYYWOPDYUKLO-HSZRJFAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C=CC=C4F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC4=C(C=CC=C4F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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